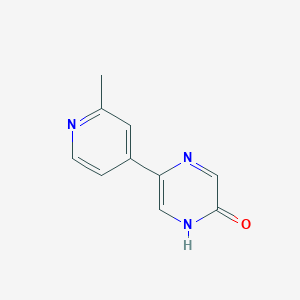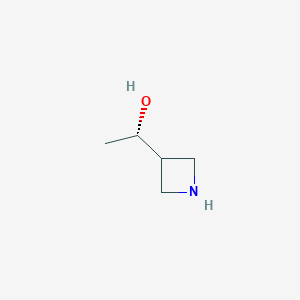
(1S)-1-(Azetidin-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(Azetidin-3-yl)ethan-1-ol is a chiral compound with a four-membered azetidine ring and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(Azetidin-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as (S)-alanine.
Cyclization: The amino group of (S)-alanine undergoes cyclization to form the azetidine ring. This step may involve reagents like triphosgene or phosgene.
Reduction: The carboxyl group of the azetidine derivative is reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(Azetidin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The azetidine ring can be reduced to a saturated amine using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of (1S)-1-(Azetidin-3-yl)ethanone
Reduction: Formation of (1S)-1-(Azetidin-3-yl)ethanamine
Substitution: Formation of (1S)-1-(Azetidin-3-yl)ethyl halides
Scientific Research Applications
(1S)-1-(Azetidin-3-yl)ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(Azetidin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The ethanol moiety can participate in hydrogen bonding and other interactions, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(Azetidin-3-yl)ethan-1-ol
- (1S)-1-(Pyrrolidin-3-yl)ethan-1-ol
- (1S)-1-(Piperidin-3-yl)ethan-1-ol
Uniqueness
(1S)-1-(Azetidin-3-yl)ethan-1-ol is unique due to its four-membered azetidine ring, which imparts distinct chemical and biological properties compared to its five- and six-membered ring analogs. The smaller ring size results in higher ring strain, influencing the compound’s reactivity and interaction with molecular targets.
Properties
Molecular Formula |
C5H11NO |
|---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
(1S)-1-(azetidin-3-yl)ethanol |
InChI |
InChI=1S/C5H11NO/c1-4(7)5-2-6-3-5/h4-7H,2-3H2,1H3/t4-/m0/s1 |
InChI Key |
LNJUGVDXQRKCSZ-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C1CNC1)O |
Canonical SMILES |
CC(C1CNC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


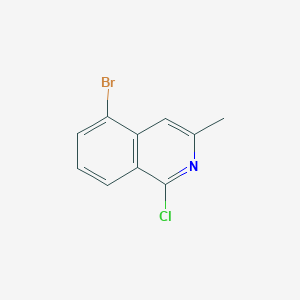
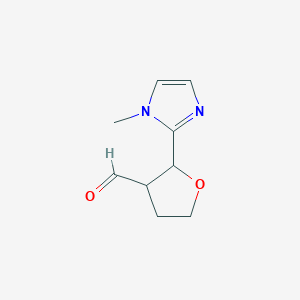
![Methyl 2-chloro-4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13206055.png)
![2-[Methyl(thiolan-3-YL)amino]pyrimidine-5-carbaldehyde](/img/structure/B13206066.png)

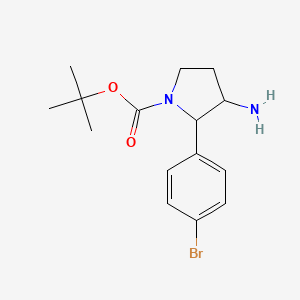

![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B13206102.png)
![2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol](/img/structure/B13206108.png)
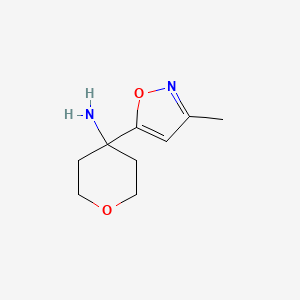
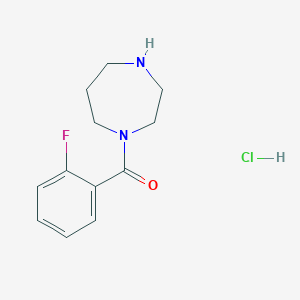
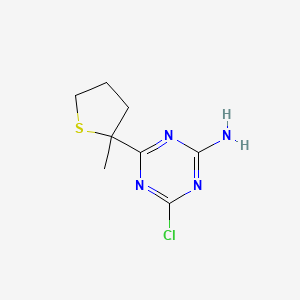
![3-[1-(Aminomethyl)cyclopropyl]-1-methylpyrrolidin-3-ol](/img/structure/B13206124.png)
